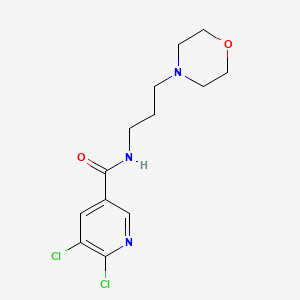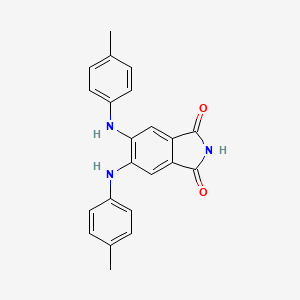![molecular formula C10H7N3S B10844649 5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides and certain vitamins. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine typically involves the coupling of a thiazole derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses a palladium catalyst to form the carbon-carbon bond between the thiazole and pyrimidine rings . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
5-[(2-メチル-4-チアゾリル)エチニル]ピリミジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チアゾール環は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: ピリミジン環は、ジヒドロピリミジン誘導体を形成するために還元される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬は、穏やかな条件で使用できます。
還元: 活性炭上のパラジウムを使用した触媒的 hydrogenationは、一般的な方法です。
置換: 臭素またはヨウ素などの求電子試薬は、ルイス酸触媒の存在下で使用できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロピリミジン誘導体。
置換: ハロゲン化チアゾール誘導体。
4. 科学研究への応用
5-[(2-メチル-4-チアゾリル)エチニル]ピリミジンは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性が研究されています.
医学: 抗腫瘍特性とそのがん治療への潜在的な使用について調査されています.
産業: 特定の電子特性または光学特性を持つ新素材の開発に使用されます。
科学的研究の応用
5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
5-[(2-メチル-4-チアゾリル)エチニル]ピリミジンの作用機序は、さまざまな分子標的との相互作用を含みます。
抗菌活性: この化合物は、重要な酵素を阻害することにより、細菌の細胞壁合成を阻害します。
6. 類似の化合物との比較
類似の化合物
2,4-二置換チアゾール: これらの化合物も、抗菌および抗真菌特性を含む、幅広い生物活性を示します.
独自性
5-[(2-メチル-4-チアゾリル)エチニル]ピリミジンは、チアゾール環とピリミジン環の組み合わせにより、独自の化学的および生物学的特性を備えている点でユニークです。この二重環構造により、複数の分子標的と相互作用することが可能になり、医薬品化学において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and have significant medicinal applications.
Uniqueness
5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is unique due to its combination of a thiazole and pyrimidine ring, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
特性
分子式 |
C10H7N3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
2-methyl-4-(2-pyrimidin-5-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-8-13-10(6-14-8)3-2-9-4-11-7-12-5-9/h4-7H,1H3 |
InChIキー |
ILVDLPMGOZQXLY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C#CC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


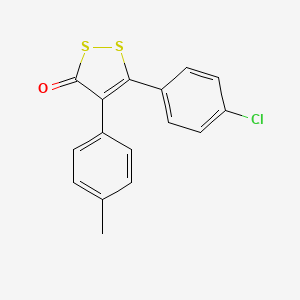
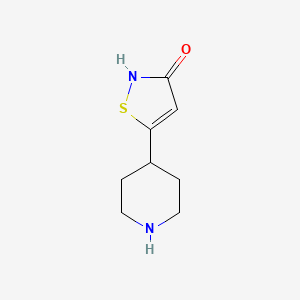



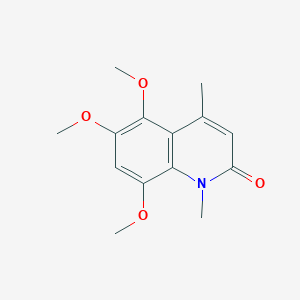
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)

